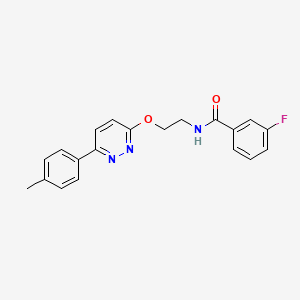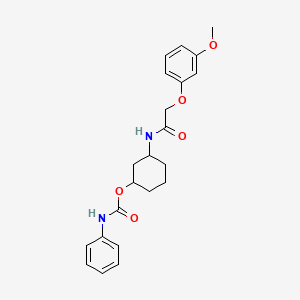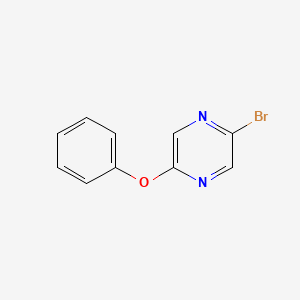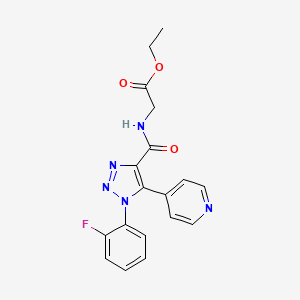
7-methoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The compound can be synthesized through a series of chemical reactions. In one study, a series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized in moderate to good yields .Molecular Structure Analysis
The molecular structure of this compound is composed of fused benzene and furan rings . The structure also includes a methoxy group (-OCH3) and a carboxamide group (-CONH2), which are attached to the benzofuran core .Chemical Reactions Analysis
Benzofuran derivatives, including this compound, can be involved in a variety of chemical reactions. For instance, benzofuran rings can be constructed through unique free radical cyclization cascades, which are excellent methods for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Scientific Research Applications
Anticancer Activity
Benzofuran derivatives, including the compound , have been studied for their potential anticancer properties. The structure of benzofuran, which consists of fused benzene and furan rings, is a key feature in many biologically active compounds. Research indicates that modifications to the benzofuran core can lead to compounds with significant anticancer activities . These activities are often evaluated through in vitro studies to understand their mechanism of action and potential efficacy in cancer therapy.
Antimicrobial Properties
The antimicrobial potential of benzofuran derivatives is another area of interest. Studies have shown that these compounds can exhibit moderate inhibitory activities against both Gram-positive and Gram-negative bacteria strains. The presence of certain moieties, such as coumarylthiazole, and specific structural features can enhance the antimicrobial efficacy of these compounds . This suggests that benzofuran derivatives could be developed into new antimicrobial agents to combat resistant strains of bacteria.
Antitrypanosomal and Antiplasmodial Activities
Compounds with a benzofuran core have been tested for their activities against organisms causing diseases like sleeping sickness and malaria. Some benzofuran derivatives have demonstrated good antitrypanosomal activity, while others have shown excellent antiplasmodial activity . This highlights the potential of these compounds in developing new treatments for neglected tropical diseases.
Biological Activity in Natural Sources
Benzofuran compounds are ubiquitous in nature and are found in higher plants such as Asteraceae and Rutaceae. These natural compounds have shown a range of biological activities, including antitumor, antibacterial, antioxidative, and antiviral activities . This natural occurrence and the associated bioactivities make benzofuran derivatives promising candidates for drug development.
Synthetic Chemistry and Drug Design
The synthesis of benzofuran derivatives, including complex structures like the compound , is an important aspect of medicinal chemistry. Novel methods for constructing benzofuran rings have been discovered, which are conducive to the development of new drugs . The versatility of the benzofuran ring allows for the creation of a variety of biologically active compounds, making it a valuable scaffold in drug design.
Pharmacological Applications
The broad range of clinical uses of benzofuran derivatives indicates their diverse pharmacological activities. These compounds are used as the structural basis for various drugs and clinical drug candidates. The pharmacological significance of benzofuran derivatives is due to their ability to interact with biological targets, leading to therapeutic effects .
Antioxidative Properties
Benzofuran derivatives have been recognized for their antioxidative properties. These compounds can neutralize free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and diseases associated with oxidative stress .
Antiviral Capabilities
Some benzofuran derivatives have been identified with antiviral capabilities, particularly against viruses like the hepatitis C virus. This suggests that these compounds could be explored further for their potential use in antiviral therapies .
Mechanism of Action
While the exact mechanism of action of this compound is not specified in the retrieved papers, benzofuran derivatives are known to exhibit a wide range of biological and pharmacological activities, including anticancer properties . For instance, one derivative was found to exhibit significant cytotoxic activity against a cancer cell line .
Future Directions
The future directions for this compound could involve further exploration of its biological activities and potential applications in drug discovery. Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .
properties
IUPAC Name |
7-methoxy-N-[2-(2-phenylpyrimidin-5-yl)ethyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-27-18-9-5-8-17-12-19(28-20(17)18)22(26)23-11-10-15-13-24-21(25-14-15)16-6-3-2-4-7-16/h2-9,12-14H,10-11H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUMIRUDIDYLEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCCC3=CN=C(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]pyridine-3-carboxylic acid](/img/structure/B2855261.png)
![3-Amino-4,6-dimethyl-7-oxo-6,7-dihydrothieno[2,3-d]pyridazine-2-carboxylic acid](/img/structure/B2855262.png)

![2-(Chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B2855264.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2855265.png)
![2-amino-1-(4-methoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2855267.png)
![3-(Difluoromethyl)-2-fluoro-N-[(4-prop-2-enoyl-1,4-oxazepan-2-yl)methyl]benzamide](/img/structure/B2855269.png)
![3-Benzyl-2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2855270.png)

![1,6,7-trimethyl-3-propyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2855274.png)
![ethyl [5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetate](/img/structure/B2855275.png)


